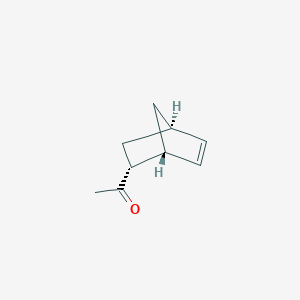
endo-2-Acetyl-5-norbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI): is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[221]hept-5-ene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]hept-5-ene derivative.
Oxidation: The bicyclo[2.2.1]hept-5-ene derivative undergoes oxidation to introduce the ketone functional group at the desired position.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Endo-2-Acetyl-5-norbornene serves as a crucial intermediate in the synthesis of various organic compounds:
- Synthesis of Bioactive Compounds : It is utilized in the preparation of bioactive derivatives, which may exhibit diverse biological activities depending on the functional groups introduced during synthesis.
- Isothiocyanate Synthesis : The compound has been employed in the synthesis of 2-acetylnorbornyl isothiocyanates, which are relevant in medicinal chemistry for their potential therapeutic properties .
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, making it valuable for material science applications .
Case Studies and Research Insights
Several studies have highlighted the versatility of this compound in various chemical contexts:
- Reactivity Studies : Research has focused on its behavior under different conditions, such as acid-catalyzed hydrolysis and interactions with thiols. These studies provide insights into its stability and potential applications in drug development and biochemical research.
- Comparison with Analogous Compounds : A comparative analysis with similar compounds (e.g., 2-Benzoyl-5-norbornene, 5-Norbornene-2-carboxylic acid) reveals that this compound's unique acetyl group imparts distinct reactivity, enhancing its utility as a synthetic building block.
Summary of Applications
| Application Area | Description |
|---|---|
| Synthetic Chemistry | Intermediate for bioactive compound synthesis and isothiocyanate production |
| Polymer Chemistry | Enhances mechanical properties in polymer formulations |
| Drug Development | Potential use in synthesizing bioactive derivatives |
Mécanisme D'action
The mechanism by which Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific interactions with biological molecules, influencing pathways involved in various physiological processes.
Comparaison Avec Des Composés Similaires
- Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)- (9CI)
- rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the bicyclo[2.2.1]hept-5-ene ring system distinguishes these compounds from each other.
- Reactivity: The reactivity of these compounds may vary based on the nature and position of the substituents.
- Applications: While all these compounds have potential applications in organic synthesis and medicinal chemistry, their specific uses may differ based on their unique properties.
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) stands out due to its specific structural features and the potential for diverse applications in various fields.
Propriétés
Numéro CAS |
107740-92-1 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9+/m1/s1 |
Clé InChI |
NIMLCWCLVJRPFY-VGMNWLOBSA-N |
SMILES |
CC(=O)C1CC2CC1C=C2 |
SMILES isomérique |
CC(=O)[C@@H]1C[C@H]2C[C@@H]1C=C2 |
SMILES canonique |
CC(=O)C1CC2CC1C=C2 |
Synonymes |
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















